molecular formula C13H12FN3 B12841095 2-(4-Fluorophenyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine CAS No. 1395493-00-1

2-(4-Fluorophenyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine

Cat. No.: B12841095
CAS No.: 1395493-00-1
M. Wt: 229.25 g/mol
InChI Key: NDIIWKJZCYYAPO-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine is a heterocyclic compound that features a pyrido[3,4-d]pyrimidine core with a fluorophenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-fluoroaniline with a suitable pyrimidine derivative in the presence of a catalyst. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a corresponding ketone or carboxylic acid, while reduction may produce an amine derivative .

Scientific Research Applications

2-(4-Fluorophenyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Properties

CAS No.

1395493-00-1

Molecular Formula

C13H12FN3

Molecular Weight

229.25 g/mol

IUPAC Name

2-(4-fluorophenyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine

InChI

InChI=1S/C13H12FN3/c14-11-3-1-9(2-4-11)13-16-7-10-5-6-15-8-12(10)17-13/h1-4,7,15H,5-6,8H2

InChI Key

NDIIWKJZCYYAPO-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=NC(=NC=C21)C3=CC=C(C=C3)F

Origin of Product

United States

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